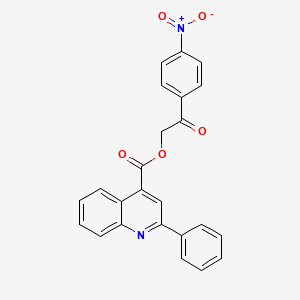

2-(4-Nitrophenyl)-2-oxoethyl 2-phenylquinoline-4-carboxylate

描述

2-(4-Nitrophenyl)-2-oxoethyl 2-phenylquinoline-4-carboxylate is a quinoline-based ester derivative characterized by a 2-phenylquinoline core linked via a carboxylate group to a 2-(4-nitrophenyl)-2-oxoethyl moiety.

属性

IUPAC Name |

[2-(4-nitrophenyl)-2-oxoethyl] 2-phenylquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2O5/c27-23(17-10-12-18(13-11-17)26(29)30)15-31-24(28)20-14-22(16-6-2-1-3-7-16)25-21-9-5-4-8-19(20)21/h1-14H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVASCLBAPRLATK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 2-phenylquinoline-4-carboxylate typically involves multi-step organic reactions One common method includes the Friedländer condensation, where aniline derivatives react with carbonyl compounds in the presence of acidic or basic catalysts to form the quinoline core

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The purification process may involve recrystallization or chromatography techniques to isolate the desired product.

化学反应分析

Types of Reactions

2-(4-Nitrophenyl)-2-oxoethyl 2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the nitro group to an amino group, altering the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

科学研究应用

Medicinal Chemistry

The compound has been investigated for its antibacterial and anti-inflammatory properties. Research has shown that derivatives of quinoline-4-carboxylic acid exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structural modifications in compounds like 2-(4-Nitrophenyl)-2-oxoethyl 2-phenylquinoline-4-carboxylate can enhance their efficacy against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Research

There is ongoing research into the potential anticancer properties of quinoline derivatives. Studies have indicated that certain modifications can lead to increased cytotoxicity against various cancer cell lines. The ability to synthesize diverse derivatives allows for the exploration of structure-activity relationships, which is crucial in drug development .

Synthetic Organic Chemistry

The compound serves as a versatile intermediate in the synthesis of poly-substituted quinoline derivatives. Its synthesis can be achieved through various methods, including the Doebner reaction and Pfitzinger reaction, which are well-established techniques in organic synthesis . These reactions facilitate the development of new compounds with tailored properties for specific applications.

Material Science

Research has also explored the use of quinoline derivatives in material science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic materials. The electronic properties of these compounds make them suitable candidates for incorporation into advanced materials with enhanced performance characteristics .

Case Studies

作用机制

The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting the replication of genetic material and affecting cellular processes. The nitrophenyl group may enhance the compound’s ability to generate reactive oxygen species (ROS), leading to oxidative stress and cell death in certain contexts. The exact molecular targets and pathways depend on the specific biological system and the compound’s derivatives.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, highlighting variations in substituents, molecular weights, and physicochemical properties:

Note: *Estimated molecular formula and weight based on structural analogs.

Key Structural and Functional Differences

Substituent Effects: Electron-Withdrawing Groups (EWGs): The 4-nitrophenyl group in the target compound enhances polarity and reactivity compared to analogs with methyl or methoxy substituents (e.g., ). Chloro-nitro combinations () further amplify these effects.

Synthetic Pathways: Esterification and alkylation methods (e.g., S-alkylation in ) are common for quinoline carboxylates. Modifications like sulfuric acid-mediated cyclization () may apply to derivatives with heterocyclic cores.

Crystallography and Characterization :

- While SHELX software () is widely used for crystallographic refinement, specific data for these compounds are absent in the evidence.

生物活性

2-(4-Nitrophenyl)-2-oxoethyl 2-phenylquinoline-4-carboxylate is a member of the quinoline derivatives, which are known for their diverse biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its potential therapeutic applications, especially in oncology. This article aims to provide an in-depth review of the biological activity of this compound, supported by data tables and relevant case studies.

The compound's chemical structure includes a nitrophenyl group, an oxoethyl group, and a phenylquinoline moiety. Its molecular formula is , with a molecular weight of approximately 446.84 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C24H15N2O5 |

| Molecular Weight | 446.84 g/mol |

| Density | 1.397 g/cm³ |

| Boiling Point | 678.7 °C |

| Flash Point | 364.3 °C |

Anticancer Properties

Research indicates that quinoline derivatives exhibit significant anticancer properties. A study focusing on similar compounds within this class demonstrated that modifications to the quinoline structure could enhance antiproliferative activity against various cancer cell lines. Notably, derivatives with a phenyl group at specific positions showed substantial inhibition of cell growth.

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interact with tubulin and inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

- Case Study : In vitro studies on related quinoline derivatives have shown IC50 values ranging from 0.32 μM to 1.0 μM against different cancer cell lines such as COLO205 (colorectal adenocarcinoma) and H460 (non-small-cell lung cancer) . These findings suggest that structural modifications can significantly influence biological activity.

Other Biological Activities

In addition to anticancer effects, quinoline derivatives have been investigated for other biological activities, including antimicrobial and anti-inflammatory properties.

- Antimicrobial Activity : Some studies have reported that quinoline derivatives exhibit activity against various bacterial strains, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : Certain compounds within this class have shown promise in reducing inflammation through mechanisms involving the inhibition of pro-inflammatory cytokines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural features:

- Substituents : The presence of electron-withdrawing groups like nitro enhances biological activity by increasing electron deficiency at the reactive sites.

- Positioning of Functional Groups : The spatial arrangement of functional groups affects binding affinity to biological targets.

Pharmacokinetics and Toxicity Profile

Initial pharmacokinetic studies suggest that quinoline derivatives may possess favorable drug-likeness properties, including good absorption and distribution profiles. However, potential toxicity issues such as mutagenicity have been noted, necessitating further investigation into their safety profiles .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Nitrophenyl)-2-oxoethyl 2-phenylquinoline-4-carboxylate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves multi-step procedures, including condensation, esterification, and nitration. For example, analogous quinoline carboxylates are synthesized via nucleophilic substitution using catalysts like ceric ammonium nitrate (CAN) under reflux conditions in acetonitrile (CH₃CN) . Key parameters for optimization include:

- Catalyst loading : 10 mol% CAN enhances reaction efficiency .

- Purification : Silica gel column chromatography with petroleum ether/EtOAc (5:1) is effective for isolating pure products .

- Temperature control : Reflux at 70–150°C, depending on the step, minimizes side reactions .

Q. How should researchers characterize this compound using spectroscopic and analytical techniques?

- Methodological Answer : Comprehensive characterization requires:

- NMR spectroscopy : Confirm regioselectivity of nitro and ester groups via ¹H and ¹³C NMR chemical shifts (e.g., quinoline protons at δ 8.5–9.0 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ for C₂₄H₁₇N₂O₅: 413.1138) .

- Elemental analysis : Verify purity (>95%) by matching calculated vs. observed C, H, N percentages .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of quinoline-4-carboxylate derivatives?

- Methodological Answer : Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer results) may arise from assay conditions or structural analogs. Strategies include:

- Comparative assays : Test the compound under standardized protocols (e.g., CLSI guidelines for antimicrobial activity) .

- Structure-activity relationship (SAR) studies : Modify the nitro or phenyl groups to isolate pharmacophores .

- Dose-response curves : Quantify EC₅₀ values to differentiate potency across studies .

Q. What computational approaches are suitable for predicting the reactivity and binding affinity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites (e.g., nitro group electrophilicity) .

- Molecular docking : Simulate interactions with biological targets (e.g., DNA gyrase for antimicrobial activity) using AutoDock Vina .

- ADMET prediction : Use tools like SwissADME to assess pharmacokinetic properties (e.g., logP ~3.5 indicates moderate lipophilicity) .

Q. How can environmental stability and degradation pathways of this compound be assessed?

- Hydrolysis testing : Incubate in buffers (pH 4–9) at 25°C and analyze via HPLC for degradation products.

- Photolysis experiments : Expose to UV light (λ = 254 nm) and monitor nitro group reduction using LC-MS .

- Microbial degradation : Use soil slurry models to identify metabolites (e.g., nitro-to-amine conversion) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。